molecular formula C6H2BrClFI B1500299 4-Bromo-2-chloro-5-fluoroiodobenzene CAS No. 1000572-73-5

4-Bromo-2-chloro-5-fluoroiodobenzene

Cat. No.: B1500299
CAS No.: 1000572-73-5
M. Wt: 335.34 g/mol
InChI Key: AFEZDAWMIXHIIV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized through the direct halogenation of benzene derivatives. This involves the sequential addition of bromine, chlorine, and iodine in the presence of a suitable catalyst.

  • Sandmeyer Reaction:

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes that ensure high purity and yield. These methods involve the use of advanced reactors and precise control of reaction conditions to optimize the halogenation steps.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: The compound readily participates in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Hydrocarbon derivatives with reduced halogen content.

  • Substitution: A variety of substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoroiodobenzene is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its halogenated structure makes it a valuable building block for the development of new compounds with potential biological activity.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-5-fluoroiodobenzene exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's use in different scientific contexts.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-1-iodobenzene: Similar halogenated benzene derivative.

  • 4-Bromo-2-fluoroiodobenzene: Another halogenated benzene with a different halogen arrangement.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEZDAWMIXHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661531
Record name 1-Bromo-5-chloro-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000572-73-5
Record name 1-Bromo-5-chloro-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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